molecular formula C11H19NO3 B1390895 Ethyl 1-oxiranylmethylisonipecotate CAS No. 187084-47-5

Ethyl 1-oxiranylmethylisonipecotate

Cat. No. B1390895
CAS RN: 187084-47-5
M. Wt: 213.27 g/mol
InChI Key: DGFHSYNZOXSYOK-UHFFFAOYSA-N
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Description

Ethyl 1-oxiranylmethylisonipecotate is a chemical compound with the molecular formula C11H19NO3 . It is also known as Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate .

Scientific Research Applications

Pharmaceuticals

Ethyl 1-oxiranylmethylisonipecotate could potentially be used in pharmaceutical applications. Ionic liquids, which this compound could be a part of, have been found to have applications in pharmaceutical sciences . They can serve as potential components of drug formulations .

Chemical Synthesis

This compound could be used in chemical synthesis. Ionic liquids, which this compound could be a part of, have been used as solvents and catalysts in clean organic synthesis . They offer immense potential in various applications due to their unique properties.

Material Science

In the field of material science, this compound could potentially be used in the creation of new materials. Ionic liquids, which this compound could be a part of, have been used in the creation of new materials . They have unique properties that make them suitable for a wide range of applications .

Biochemistry

In biochemistry, this compound could potentially be used in the development of new biochemical processes. For instance, ionic liquids have been used in the development of new systems for slow drug delivery .

Environmental Science

This compound could potentially be used in environmental science. For instance, ionic liquids have been used in the development of sustainable solvents for chemical synthesis . They have also been used in the development of new methods for removing contaminants from environmental matrices .

Energy Production

In the field of energy production, this compound could potentially be used in the development of new energy storage and conversion devices. For instance, ionic liquids have been used in the development of electrolytes for zinc batteries, supercapacitors, and electrodeposition .

properties

IUPAC Name

ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFHSYNZOXSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-oxiranylmethylisonipecotate

Synthesis routes and methods

Procedure details

A mixture of 3.1 g piperidine-4-carboxylic acid ethyl ester, 6.4 ml epichlorohydrin and 0.1 g tetrabutyl-ammonium bromide in 15 ml toluene and 15 ml concentrated sodium hydroxide solution was stirred for 4 h at room temperature and subsequently admixed with 50 ml water. The organic phase was separated, the aqueous phase was shaken three times with 20 ml methylene chloride each time, the combined organic phases were dried over sodium sulfate and the solvent was removed in a vacuum. 2.1 g (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester was obtained. EI-MS: m/z 213 M+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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